ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate
Description
Ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate is a thiourea derivative featuring a 4-chlorophenyl group and an indole core substituted with a carboxylate ester.
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSSDBXJVNIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds possessing a urea/thiourea moiety, like this one, have been found to exhibit a wide range of biological properties, including anticancer activity.
Mode of Action
It has been suggested that it may induce apoptosis in a caspase-independent pathway. This means that the compound could trigger programmed cell death without the involvement of caspases, a family of proteins that play essential roles in apoptosis.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to affect various biochemical pathways related to cell proliferation and survival, which could explain their anticancer activity.
Result of Action
The compound has been found to exhibit potent anticancer effects, with IC50 values between 2.2 and 4.8 µM at 72 hours. This suggests that the compound can inhibit the growth of cancer cells at relatively low concentrations. The mechanism of action was revealed in hepatocellular carcinoma cells as an inducer of apoptosis.
Biological Activity
Ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate is a synthetic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article explores its biological activity, including its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core, a thioureido group, and an ethyl ester functional group. The presence of the 4-chlorophenyl group enhances its interactions with biological targets, making it a significant candidate in medicinal chemistry.
| Property | Description |
|---|---|
| Chemical Formula | C17H14ClN3O2S |
| Molecular Weight | 353.83 g/mol |
| CAS Number | 50742653 |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values suggesting significant activity.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, leading to bactericidal effects.
- Case Study : A study reported that related indole derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for similar efficacy in this compound .
Anticancer Activity
The anticancer potential of this compound is another area of interest. Indole derivatives are known to affect cell cycle regulation and promote apoptosis in cancer cells.
- Mechanism : The compound may induce cell cycle arrest at the S phase and promote apoptosis through the disruption of protein-protein interactions, particularly involving the c-Myc/Max complex .
- Research Findings : Studies have demonstrated that related compounds can significantly inhibit tumor growth in various cancer cell lines, including non-small cell lung cancer and colon cancer .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Protein Interactions : The thioureido group can form hydrogen bonds with biological macromolecules, while the indole core engages in π-π stacking interactions.
- Cell Signaling Pathways : The compound has been shown to modulate key signaling pathways involved in cell proliferation and survival.
Research Applications
This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its unique chemical properties allow for various chemical reactions:
| Reaction Type | Example Products |
|---|---|
| Oxidation | Sulfoxides or sulfones |
| Reduction | Thiols or amines |
| Substitution | Various substituted derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Interactions
The compound N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide (S6) () shares the 4-chlorophenylthiourea group with the target compound but differs in its cinnamamide and trichloroethyl substituents. Key findings include:
- Binding Energy : S6 forms a complex with the GADD34:PP1 enzyme with a binding energy of -12.3140 kcal/mol, comparable to other analogs like S5 (-12.3286 kcal/mol) .
- Hydrophobic Interactions : Unlike salubrinal (a reference compound), S6 lacks intermolecular hydrogen bonds in the enzyme’s active site, relying instead on hydrophobic interactions with residues like Arg 221. This suggests that bulky substituents (e.g., trichloroethyl) may reduce hydrogen-bonding capacity, a factor relevant to the target compound’s indole-based structure .
- RMSD Variability: S6 exhibits an RMSD of 5.4 Å, indicating a less optimal fit compared to quinoline derivatives (RMSD < 3.5 Å).
Heterocyclic Thiourea Derivatives
The patent-derived compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () highlights the role of heterocycles in thiourea derivatives:
- Physical Properties : This compound has a melting point of 227–230°C and a molecular weight of 560.2 g/mol. The target compound’s ethyl ester and indole groups may confer distinct solubility or thermal stability compared to this pyrazolopyrimidine-thiophene hybrid .
Key Comparative Data Table
*Calculated based on molecular formula.
Implications of Structural Differences
- Hydrogen-Bonding Potential: The indole NH and thiourea sulfur in the target compound could form polar contacts absent in S6, depending on substituent orientation .
- Synthetic Feasibility : ’s methodology supports the feasibility of synthesizing the target compound via cross-coupling or thiourea-forming reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
